4,9-Acridinedicarboxylic acid
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Overview
Description
Acridine-4,9-dicarboxylic acid is a derivative of acridine, a nitrogen-containing heterocyclic compound. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Acridine-4,9-dicarboxylic acid can be synthesized through various methods. One common approach involves the Ullmann condensation, where a primary amine reacts with an aromatic aldehyde or carboxylic acid in the presence of a strong mineral acid like sulfuric acid or hydrochloric acid, followed by a cyclization step to produce acridone . Another method involves the reaction of dimedone, 4-amino-N-[amino(imino)methyl]-benzenesulfonamide, and 4-cyano-benzaldehyde in the presence of sulfuric acid as a catalyst .
Industrial Production Methods: Industrial production of acridine derivatives often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Acridine-4,9-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, peroxymonosulfuric acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Acridinic acid.
Reduction: Reduced acridine derivatives.
Substitution: Halogenated acridine derivatives.
Scientific Research Applications
Acridine-4,9-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various acridine derivatives with potential pharmaceutical applications.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
Mechanism of Action
The primary mechanism of action of acridine-4,9-dicarboxylic acid involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the activity of topoisomerase and telomerase, enzymes crucial for DNA replication and cell division . Additionally, acridine derivatives can interact with various proteins, further influencing cellular processes .
Comparison with Similar Compounds
Acridine-4,9-dicarboxylic acid can be compared with other acridine derivatives such as:
Amsacrine: An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone: Known for its anticancer properties and ability to inhibit topoisomerase.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another DNA intercalator with potential anticancer activity.
Uniqueness: Acridine-4,9-dicarboxylic acid stands out due to its dual carboxylic acid groups, which may enhance its ability to form hydrogen bonds and interact with biological targets more effectively compared to other acridine derivatives .
Properties
CAS No. |
27574-29-4 |
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Molecular Formula |
C15H9NO4 |
Molecular Weight |
267.24 g/mol |
IUPAC Name |
acridine-4,9-dicarboxylic acid |
InChI |
InChI=1S/C15H9NO4/c17-14(18)10-6-3-5-9-12(15(19)20)8-4-1-2-7-11(8)16-13(9)10/h1-7H,(H,17,18)(H,19,20) |
InChI Key |
DOZKPGOIZJCCHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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